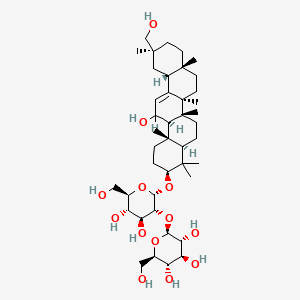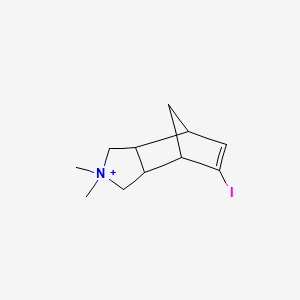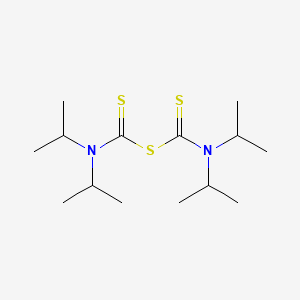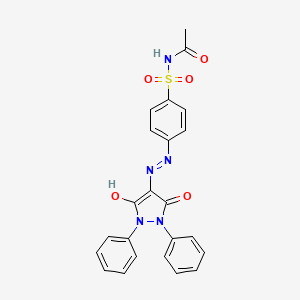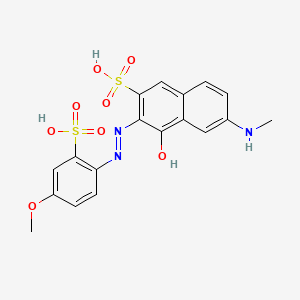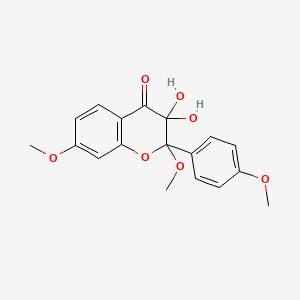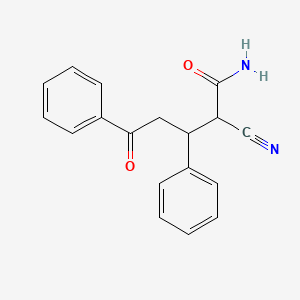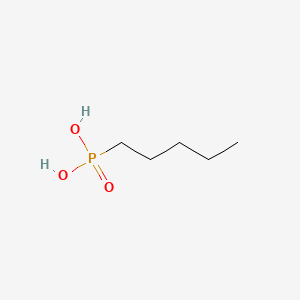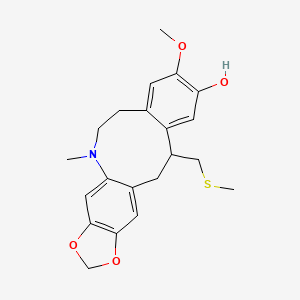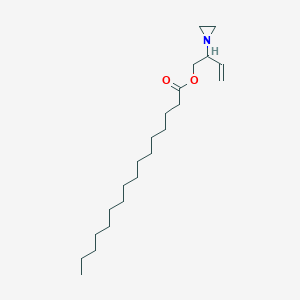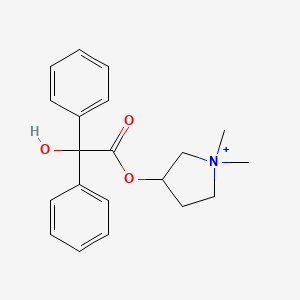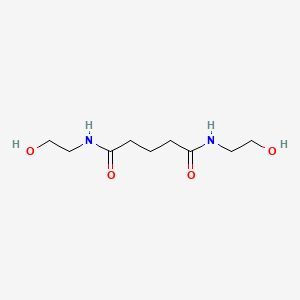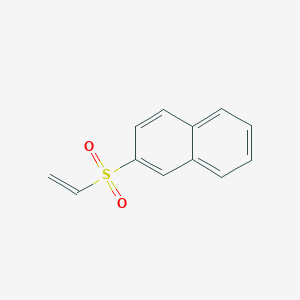
2-(Ethenesulfonyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 202577 is a compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer treatments. NSC 202577 has shown promise in various preclinical studies, making it a subject of ongoing research in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 202577 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical structure. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of NSC 202577 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring and controlling the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 202577 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in NSC 202577. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
NSC 202577 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 202577 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. This compound may inhibit enzymes or receptors involved in critical cellular processes, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
NSC 202577 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Known for its potent anticancer activity but with a different mechanism of action.
NSC 654321: Shares structural similarities but differs in its chemical reactivity and biological effects.
Properties
CAS No. |
23654-93-5 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-ethenylsulfonylnaphthalene |
InChI |
InChI=1S/C12H10O2S/c1-2-15(13,14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 |
InChI Key |
MUJRPOWKCLTMDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


